2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O.ClH/c15-13-8-10(4-6-17-13)14(19)18-11-1-2-12-9(7-11)3-5-16-12;/h1-2,4,6-8,16H,3,5H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWVLZMEXJLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride typically involves the reaction of 2,3-dihydro-1H-indole with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
The compound has been explored for its biological activities, particularly in the following areas:
Anticancer Research
Research indicates that compounds similar to 2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride exhibit antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Disruption of signaling pathways critical for cell survival and proliferation.
Case Study Example : In vitro studies demonstrated that related compounds significantly reduced the viability of breast and lung cancer cells, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table on Antimicrobial Activity :
| Pathogen | MIC (μg/mL) | Remarks |
|---|---|---|
| MRSA | 15.62 | Effective against resistant strains |
| E. coli | 31.25 | Moderate activity observed |
Neurological Studies
Given the indole structure of the compound, it has potential applications in neurological research. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, often involving multi-step reactions that introduce the chloro and carboxamide functionalities onto the pyridine scaffold. Researchers are also exploring derivatives of this compound to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Physical Properties
*Estimated based on structural analogs.
Biological Activity
2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide;hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a pyridine ring, an indole moiety, and a carboxamide functional group, which are known to contribute to its biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown efficacy against various cancer cell lines. A study demonstrated that certain pyrrolo[3,4-c]pyridine derivatives displayed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells . This suggests that this compound may also possess selective anticancer activity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrrolo[3,4-c]pyridine Derivative | Ovarian Cancer | 10 - 20 |
| Pyrrolo[3,4-c]pyridine Derivative | Breast Cancer | 15 - 25 |
| This compound | Hypothetical | TBD |
2. Antiviral Activity
Pyridine derivatives have been investigated for their antiviral properties, particularly against HIV. The mechanism involves inhibiting HIV integrase, which is crucial for viral replication. Compounds similar to the target compound have shown IC50 values in the low micromolar range against resistant strains of HIV . This suggests potential for antiviral applications.
3. Neuroprotective Effects
Studies on related compounds indicate neuroprotective effects that could be beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is a key feature observed in similar indole and pyridine derivatives .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may act on various receptors involved in neurotransmission and immune response.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Anticancer Study : A pyrrolo[3,4-c]pyridine derivative was tested against multiple cancer cell lines and demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing activity .
- Antiviral Research : A series of pyridine derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. The results indicated that specific substitutions significantly enhanced antiviral potency against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, starting with catalytic hydrogenation of nitroindole precursors (e.g., 5-nitro-1,3-dihydro-2H-indol-2-one) to generate intermediates, followed by chloroacetylation and subsequent coupling with pyridine derivatives. Optimization involves adjusting catalysts (e.g., K₂CO₃ for nucleophilic substitutions), solvent systems (polar aprotic solvents like DMF), and temperature control to minimize side reactions .
- Key Techniques : Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography. Final product validation requires ¹H NMR and LCMS for structural confirmation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Methodology :
- ¹H NMR : Assigns proton environments (e.g., indole NH, pyridine protons) and confirms regioselectivity in coupling reactions.
- LCMS : Validates molecular weight and detects impurities.
- HPLC : Quantifies purity (>98%) under reverse-phase conditions (e.g., C18 columns, acetonitrile/water gradients) .
Q. What preliminary biological assays are recommended to evaluate the compound’s antitumor activity?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on human cancer cell lines (e.g., nonsmall cell lung cancer) with IC₅₀ calculations.
- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antitumor activity data across different studies?
- Methodology :
- Meta-analysis : Compare assay conditions (cell lines, incubation times, compound concentrations). For example, disparities in IC₅₀ values may arise from variations in cell permeability or metabolic stability.
- Structure-Activity Relationship (SAR) : Evaluate substituent effects (e.g., pyridine vs. imidazole derivatives) on bioactivity using computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies improve yield in the final coupling step of the synthesis?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Solvent Optimization : Use microwave-assisted synthesis in DMSO to accelerate reaction kinetics.
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- Data Analysis : LCMS tracking of byproducts (e.g., dimerization) informs solvent/catalyst adjustments.
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Methodology :
- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to compare salt vs. free base shelf life .
- Findings : Hydrochloride salts generally enhance aqueous solubility (critical for in vivo studies) but may exhibit hygroscopicity, requiring desiccated storage .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
